![molecular formula C6H11FN2 B13428402 8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
8-Fluoro-2,6-diazaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2,6-diazaspiro[3.4]octane is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The presence of a fluorine atom at the 8th position adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,6-diazaspiro[3.4]octane typically involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through cyclization reactions. For instance, the synthesis can start with readily available starting materials such as cyclopentane derivatives and amines. The cyclization can be achieved using conventional chemical transformations, including nucleophilic substitution and ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps, such as chromatography, would be essential to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Fluoro-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound interacts with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-2,6-diazaspiro[3.4]octane can be compared with other diazaspiro compounds, such as:
2,6-Diazaspiro[3.4]octane: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,6-Diazaspiro[3.5]nonane: Has a larger ring size, affecting its reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, providing enhanced stability and reactivity compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C6H11FN2 |
|---|---|
Molekulargewicht |
130.16 g/mol |
IUPAC-Name |
5-fluoro-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C6H11FN2/c7-5-1-8-2-6(5)3-9-4-6/h5,8-9H,1-4H2 |
InChI-Schlüssel |
FAGHVADCRGONGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(CN1)CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


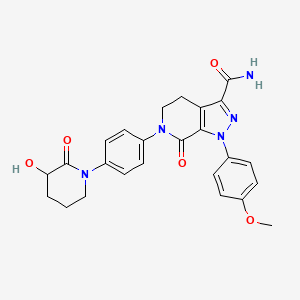
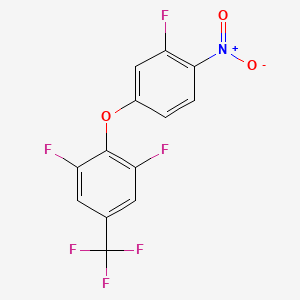
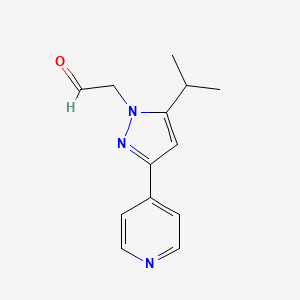
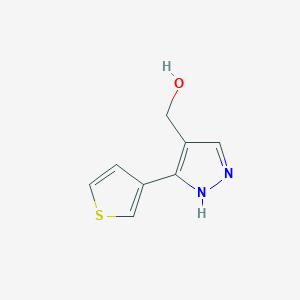
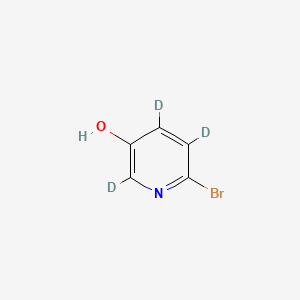
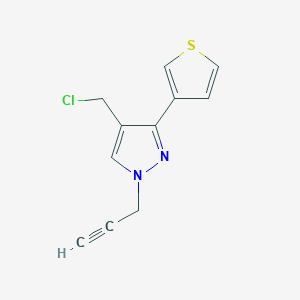
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
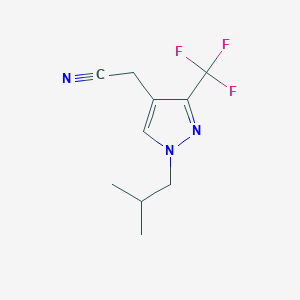
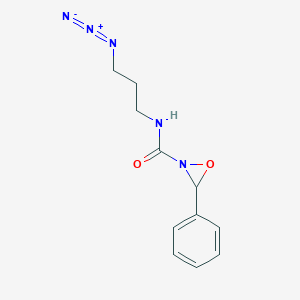
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
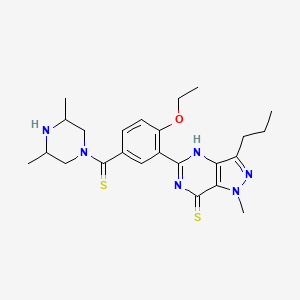
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
